![molecular formula C32H34N4O8 B3016933 methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899916-50-8](/img/no-structure.png)
methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate” is a complex organic molecule. It appears to contain a quinazolinone moiety, which is a heterocyclic compound . The compound also contains a dimethoxyphenyl group, which is a phenyl ring substituted with two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinazolinone moiety would contribute a bicyclic ring structure, while the dimethoxyphenyl group would add additional ring structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinazolinone and dimethoxyphenyl groups. The carbonyl groups in the quinazolinone moiety could potentially undergo reactions such as nucleophilic addition. The methoxy groups on the phenyl ring could direct electrophilic aromatic substitution reactions to certain positions on the ring .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Antimicrobial Activities : One study focuses on the synthesis and characterization of new quinazolines as potential antimicrobial agents, suggesting their effectiveness against various bacteria and fungi (Desai, Shihora, & Moradia, 2007).
- Heterocyclic Systems Preparation : Another research discusses the preparation of heterocyclic systems from methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, showcasing their utility in synthesizing various compounds (Selič, Grdadolnik, & Stanovnik, 1997).
Antimicrobial and Antifungal Activities
- Novel Quinazolinone Derivatives : A study presents the synthesis and antimicrobial activity of novel quinazolinone derivatives, highlighting their potential in fighting microbial infections (Habib, Hassan, & El‐Mekabaty, 2012).
Antitumor Activity
- Antitumor Potential : Research on 3-benzyl-substituted-4(3H)-quinazolinones demonstrates significant in vitro antitumor activity, indicating the promise of these compounds in cancer therapy (Al-Suwaidan et al., 2016).
Tubulin Polymerization Inhibition
- Cancer Cell Growth Inhibition : A study identifies methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor, highlighting its potential to inhibit cancer cell growth (Minegishi et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of this compound is related to the phenethylamine class . Phenethylamines are a broad class of compounds that often interact with monoamine neurotransmitters, such as dopamine .
Mode of Action
The compound’s mode of action is likely related to its phenethylamine structure . Phenethylamines typically exert their effects by interacting with monoamine neurotransmitter systems. This compound, being an analogue of dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups , may interact with dopamine receptors in the brain, potentially altering neurotransmission.
Biochemical Pathways
Given its structural similarity to dopamine, it may influencedopaminergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control.
Pharmacokinetics
Phenethylamines are generally well-absorbed and can cross the blood-brain barrier, allowing them to exert effects on the central nervous system .
Propriétés
Numéro CAS |
899916-50-8 |
|---|---|
Formule moléculaire |
C32H34N4O8 |
Poids moléculaire |
602.644 |
Nom IUPAC |
methyl 2-[[2-[3-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C32H34N4O8/c1-42-26-15-14-21(19-27(26)43-2)16-17-33-28(37)13-8-18-35-30(39)23-10-5-7-12-25(23)36(32(35)41)20-29(38)34-24-11-6-4-9-22(24)31(40)44-3/h4-7,9-12,14-15,19H,8,13,16-18,20H2,1-3H3,(H,33,37)(H,34,38) |
Clé InChI |
QJKNSKJUTWRILY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3016852.png)
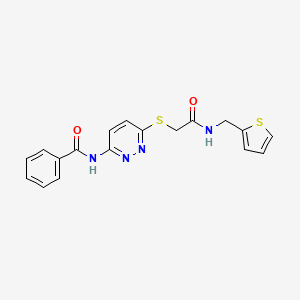

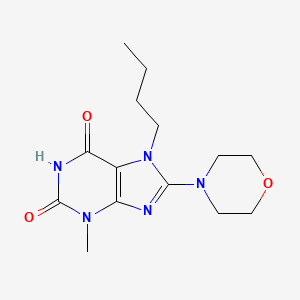

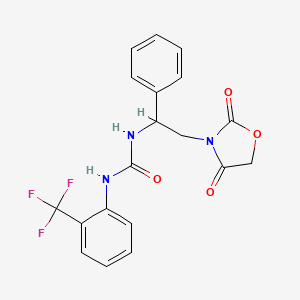


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)

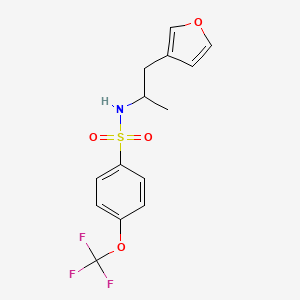
![3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3016871.png)
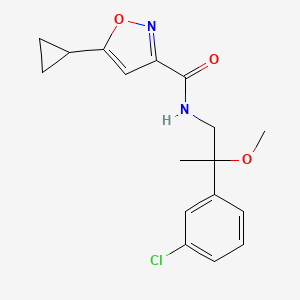
![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)
